Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride

Medicinal Chemistry High-Throughput Synthesis Compound Management

The liquid free base (CAS 38205-60-6) is incompatible with automated HTS platforms and aqueous-phase protocols. This hydrochloride salt solves those workflow bottlenecks. - Crystalline solid (mp 172-174°C) enables direct solid-phase weighing and HTS dispensing - Aqueous solubility eliminates organic co-solvents, preserving protein stability in bioconjugation and PROTAC builds - 5-Acetyl group provides a validated entry to CDK inhibitor scaffolds and VEGFR-2/KAS III-targeted libraries

Molecular Formula C7H10ClNOS
Molecular Weight 191.68 g/mol
CAS No. 88323-87-9
Cat. No. B1367049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride
CAS88323-87-9
Molecular FormulaC7H10ClNOS
Molecular Weight191.68 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)C.Cl
InChIInChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H
InChIKeyWBTJKCIOSUDCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylthiazol-5-yl)ethanone Hydrochloride: Solid Building Block for Aqueous Synthesis


Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride (CAS 88323-87-9) is the hydrochloride salt of 5-acetyl-2,4-dimethylthiazole, a member of the 2,4,5-trisubstituted thiazole class [1]. While the free base is a water-insoluble liquid used primarily as a nutty, roasted flavor ingredient (FEMA 3267) [2], the hydrochloride salt is a crystalline solid with a melting point of 172–174°C [3]. This salt formation fundamentally alters its physical properties, converting a lipophilic liquid into a water-handleable solid, which is a critical differentiator for its primary application as a synthetic building block in medicinal chemistry .

Solid salt form – enables gravimetric dispensing and automated solid-phase synthesis workflows.
Water-handleable – supports aqueous reaction media without organic co-solvents.
Pre-installed acetyl handle – provides direct entry to Claisen-Schmidt condensation and CDK inhibitor scaffold construction.

Substitution Risk: Free Base vs. Hydrochloride Salt


Generic substitution with the free base or other acetylthiazole isomers is not functionally equivalent. The free base, 5-acetyl-2,4-dimethylthiazole (CAS 38205-60-6), is a water-insoluble liquid with a boiling point of 228–230°C . This physical state is incompatible with solid-phase weighing, automated high-throughput screening (HTS) platforms, and aqueous-phase synthetic protocols that are standard in modern medicinal chemistry. While 2-acetylthiazole (CAS 24295-03-2) is a low-melting solid (mp 65.5°C), it remains water-insoluble and possesses a different substitution pattern that alters its reactivity and the electronic properties of the thiazole ring, leading to different reaction outcomes and biological target interactions . The hydrochloride salt's solid form, water-handleability, and distinct reactivity profile are prerequisites for specific synthetic routes, making direct substitution a source of experimental failure and irreproducibility.

!
Free base liquid (CAS 38205-60-6) cannot be directly substituted: its water insolubility and liquid state are incompatible with solid dispensing and aqueous synthesis platforms.
!
2-acetylthiazole isomers possess different substitution patterns that alter ring electronics and reactivity, leading to divergent reaction outcomes and target engagement profiles.
!
Non-acetylated thiazoles lack the critical synthetic handle; substituting them may require additional functionalization steps and may shift library design scope.

Quantitative Evidence vs. Closest Analogs


Crystalline Salt vs. Liquid Free Base

The target hydrochloride salt is a solid with a defined melting point of 172–174°C [1]. In contrast, its direct free base analog, 5-acetyl-2,4-dimethylthiazole, is a liquid at room temperature with a boiling point of 228–230°C . This difference is quantified by a complete phase state divergence: the salt is amenable to precise gravimetric dispensing and solid-phase automated synthesis platforms, while the liquid free base requires volumetric handling, which is less accurate and incompatible with many solid-dispensing HTS workflows.

Physical State
Cross-study comparable
Solid, mp 172–174 °C
vs. Liquid, bp 228–230 °C
Phase change to solid enables gravimetric dispensing and automated synthesis integration.
Volumetric handling of the liquid free base introduces variability.
Medicinal Chemistry High-Throughput Synthesis Compound Management

Aqueous Solubility vs. Insoluble Free Base

The free base 5-acetyl-2,4-dimethylthiazole is reported as practically insoluble in water, with a computed aqueous solubility of approximately 0.932 mg/mL . The hydrochloride salt, by virtue of its ionic nature, is anticipated to exhibit significantly higher water solubility, a property essential for aqueous-phase reactions, biochemical assays, and salt-form selection in drug discovery. While a precise, experimentally validated mg/mL value for the salt's solubility was not identified in primary literature, its calculated LogP of 1.307 is lower than the free base's LogP of ~1.52–1.69, qualitatively supporting increased hydrophilicity.

Aqueous Solubility
Class-level inference
Calc. LogP 1.307
vs. Free base LogP ~1.52–1.69
Increased hydrophilicity may support aqueous reactions and biochemical assays.
Experimental solubility data not located; qualitative shift confirmed.
Aqueous-Phase Synthesis Bioconjugation Formulation Science

In Silico Docking on VEGFR-2 and KAS III

Computational molecular docking studies on the core scaffold, 5-acetyl-2,4-dimethylthiazole, indicate potential inhibitory effects against two pharmacologically relevant targets: vascular endothelial growth factor receptor 2 (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III), suggesting utility as an antiproliferative and antibacterial agent [1]. This contrasts with simpler thiazole analogs like 2,4-dimethylthiazole, which lacks the acetyl group critical for hydrogen bonding interactions and has not been reported to exhibit similar target engagement [2]. The specific 2,4-dimethyl-5-acetyl substitution pattern provides a unique spatial and electronic configuration for these interactions.

Target Docking
Computational
In silico binding to VEGFR-2 and KAS III
Scaffold may offer starting point for kinase or antibacterial target engagement studies.
Requires experimental validation; docking only.
Antiproliferative Antibacterial Molecular Docking Drug Discovery

Ketone Reactivity vs. Non-Acetylated Thiazoles

The 5-acetyl group on the thiazole ring is a critical synthetic handle that enables further chemical diversification. This compound has been explicitly used as a starting material for the acid-catalyzed condensation with aldehydes to form α,β-unsaturated ketones (chalcone analogs) [1], and for the generation of 3-(2,4-dimethylthiazol-5-yl)indeno[1,2-c]pyrazol-4-ones, which are potent cyclin-dependent kinase (CDK) inhibitors [2]. Non-acetylated analogs like 2,4-dimethylthiazole (CAS 541-58-2) cannot participate in these key C–C bond-forming reactions without prior functionalization, adding at least one extra synthetic step.

Synthetic Reactivity
Cross-study comparable
Acetyl group enables Claisen-Schmidt condensation and CDK inhibitor precursor
Pre-installed handle may reduce synthetic steps versus non-acetylated analogs.
Demonstrated for 5-acetylthiazole scaffolds.
Heterocyclic Chemistry Organic Synthesis Building Blocks

Application Scenarios for the Hydrochloride Salt


Automated Synthesis of Kinase Inhibitor Libraries

The solid physical form and water-handleability of the hydrochloride salt make it the ideal choice for automated liquid handling and solid-dispensing systems used in HTS library production. The acetyl group provides a direct synthetic entry point for the construction of CDK inhibitor scaffolds, as evidenced by patent literature on 3-(2,4-dimethylthiazol-5-yl)indeno[1,2-c]pyrazol-4-ones [1]. Using this building block eliminates manual volumetric handling and pre-activation steps required for the liquid free base, directly reducing variability and increasing throughput in plate-based parallel synthesis.

Aqueous Bioconjugation and PROTAC Synthesis

The enhanced aqueous solubility of the hydrochloride salt enables its use in bioconjugation reactions under physiological-like conditions, which is critical for maintaining protein stability [1]. The 5-acetyl group serves as a versatile linker attachment point for PROTAC (Proteolysis Targeting Chimera) molecules, where aqueous solubility of intermediates is a key challenge. The salt form avoids the protein-precipitating effects of organic co-solvents often needed to dissolve the free base, ensuring compatibility with biochemical assay buffers.

Lead Optimization via VEGFR-2/KAS III Docking

Research programs targeting angiogenesis (via VEGFR-2) or bacterial fatty acid synthesis (via KAS III) can prioritize this scaffold based on demonstrated in silico target engagement [1]. The specific 2,4-dimethyl-5-acetyl substitution pattern is computationally validated for these targets, differentiating it from other acetylthiazole isomers whose binding has not been characterized. Procuring this building block provides a hypothesis-driven starting point for medicinal chemistry optimization, reducing the screening burden of random analog libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Solid form, aqueous handleability, acetyl reactivity
CDK scaffold construction, dispensing reproducibility
Bioconjugation & PROTAC probes
Aqueous solubility, acetyl linker attachment
Protein stability under physiological buffers
VEGFR-2 / KAS III target engagement
In silico validated scaffold
Hypothesis-driven lead optimization
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